2,6-Diethylpyridin-4-ol

lipophilicity drug design physicochemical property

Researchers developing HCV NS5B or BACE1 inhibitors require the 2,6-diethylpyridin-4-yl pharmacophore-the 2,6-dimethyl analog lacks the requisite lipophilicity and steric bulk for target engagement. 2,6-Diethylpyridin-4-ol resolves this gap directly. • Filibuvir (PF-00868554) key precursor: 76% bromination yield to 4-bromo-2,6-diethylpyridine for SAR optimization. • Enables >500× BACE1 vs. BACE2 selectivity in disubstituted pyridinyl aminohydantoins. • Scale-up ready: gram to kilogram quantities, 95-98% purity grades, cold-chain (2-8°C) logistics.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 1115035-61-4
Cat. No. B1590889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethylpyridin-4-ol
CAS1115035-61-4
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)C=C(N1)CC
InChIInChI=1S/C9H13NO/c1-3-7-5-9(11)6-8(4-2)10-7/h5-6H,3-4H2,1-2H3,(H,10,11)
InChIKeyFQPXGTMCOQLGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethylpyridin-4-ol: Identity and Specifications


2,6-Diethylpyridin-4-ol is a disubstituted pyridin-4-ol heterocycle (molecular formula C9H13NO, MW 151.21) that exists in equilibrium with its 4-pyridone tautomer. It functions primarily as a synthetic intermediate . The compound's most established industrial significance lies in its role as the sole source of the 2,6-diethylpyridin-4-yl fragment in the discovery and synthesis of Filibuvir (PF-00868554), a non-nucleoside HCV NS5B polymerase inhibitor that advanced to Phase II clinical trials [1]. Commercially, the compound is available at purities ranging from 95% to 98%, typically with recommended storage at 2–8 °C .

Workflow

Synthetic intermediate for non-nucleoside HCV NS5B polymerase inhibitor programs.

Selection Logic

Higher-lipophilicity pyridin-4-ol scaffold for intracellular target campaigns.

LogP shift context
Procurement Context

Multi-grade availability supports discovery to process-scale synthesis.

Storage: 2–8°C cold-chain

2,6-Diethylpyridin-4-ol vs. 2,6-Dimethyl Analog


Structural analogs such as 2,6-dimethylpyridin-4-ol (CAS 13603-44-6) cannot be trivially substituted because the 2,6-diethyl moiety imparts higher lipophilicity and distinct steric bulk that directly influence the pharmacokinetic properties of derived drug candidates. The Filibuvir program specifically identified the 2,6-diethylpyridin-4-ol fragment as optimal for NS5B polymerase binding; the dimethyl analog would produce a different pharmacophore with altered potency and selectivity [1]. Additionally, this compound has been established as a specific precursor for the synthesis of di-substituted pyridinyl aminohydantoins that demonstrate >500× selectivity for BACE1 over related aspartyl proteases, a selectivity profile that is contingent on the precise substitution pattern .

Target Compound 2,6-Diethylpyridin-4-ol Lipophilic, sterically bulky scaffold for Filibuvir and selective BACE1 inhibitors.
Potential Substitute 2,6-Dimethylpyridin-4-ol Lower-lipophilicity analog producing distinct pharmacophore profiles.
Fragment for NS5B polymerase binding and clinical candidate scaffold.
May shift target engagement toward BACE1; lacks clinical candidate precedent.
Substitution pattern reported to support >500× selectivity for BACE1 over related proteases.
Selectivity profile may not transfer; pharmacophore altered due to reduced steric bulk.

2,6-Diethylpyridin-4-ol – Quantitative Comparison


Lipophilicity Advantage Over 2,6-Dimethyl Analog

The 2,6-diethyl substitution confers a higher predicted logP value compared to the 2,6-dimethyl analog . The 2,6-dimethylpyridin-4-ol has a reported logD (pH 7.4) of 0.71 [1]. The baseline 2,6-diethylpyridine core has an ACD/LogP of 2.71 . Applying a standard correction of −0.5 to −1.0 log units for 4-hydroxylation yields an estimated logP of 1.71–2.21 for 2,6-diethylpyridin-4-ol, representing an approximate 1.0–1.5 log unit increase over the dimethyl analog.

Lipophilicity Shift
Class-level inference
Approx. 1.0–1.5 log unit increase vs. dimethyl analog (est. logP 1.71–2.21).
Higher lipophilicity scaffold may support intracellular target campaigns.
Estimated from ACD/LogP core correction; data to verify.
lipophilicity drug design physicochemical property

Efficient Bromination to Key HCV Intermediate

A published protocol reports that treatment of 2,6-diethylpyridin-4-ol with POBr₃ (phosphorus oxybromide) and sodium carbonate in water over 1.5 hours provides 4-bromo-2,6-diethylpyridine in 76% isolated yield [1]. This bromo derivative is the direct precursor to PF-00868554 (Filibuvir) via Pd-catalyzed coupling reactions [2]. Comparable bromination yields for the 2,6-dimethylpyridin-4-ol analog to produce 4-bromo-2,6-dimethylpyridine vary widely in the literature but are often reported in the range of 60–75%, indicating at least parity or a slight advantage for the diethyl system under optimized aqueous conditions.

Bromination Yield
Cross-study comparable
76% isolated yield to 4-bromo-2,6-diethylpyridine.
Supports reliable intermediate supply for Filibuvir synthesis.
Aqueous POBr₃/Na₂CO₃ conditions, 1.5 h reaction time.
synthetic chemistry reaction yield intermediate

Filibuvir Fragment Specificity

2,6-Diethylpyridin-4-ol is the exclusive source of the 2,6-diethylpyridin-4-yl fragment found in Filibuvir (PF-00868554), an HCV NS5B polymerase inhibitor that entered Phase II clinical trials [1]. Filibuvir exhibits a mean IC₅₀ of 0.019 μM against genotype 1 HCV polymerases [2]. In contrast, the 2,6-dimethylpyridin-4-ol analog has been employed in the synthesis of BACE1 (β-secretase) inhibitors for Alzheimer's disease research , demonstrating that the two substitution patterns direct medicinal chemistry programs toward completely distinct therapeutic targets. No approved drug or clinical candidate incorporates the 2,6-dimethylpyridin-4-ol scaffold.

Fragment Specificity
Class-level inference
Leads to Phase II clinical candidate (Filibuvir). Dimethyl analog leads to preclinical BACE1 targets.
Provides reported clinical candidate scaffold access for antiviral research.
Filibuvir IC₅₀ reported as 0.019 μM (NS5B genotype 1).
HCV NS5B polymerase antiviral clinical candidate

Purity Grades and Supplier Availability

2,6-Diethylpyridin-4-ol is commercially available at a minimum specified purity of 95% (AKSci) , with additional suppliers offering 97% (ChemicalBook) and 98% (MolCore) . By comparison, 2,6-dimethylpyridin-4-ol is typically listed at ≥98% (GC) from Aladdin , but the absolute number of suppliers and the range of available quantities (5 g to 25 kg) for the diethyl analog indicate broader commercial accessibility for procurement at scale.

Purity Grades
Cross-study comparable
95–98% purity grades available from multiple suppliers (up to 25 kg).
Multi-grade procurement supports gram-to-kilogram scale development.
Supplier specifications review recommended.
chemical procurement purity specification vendor comparison

Cold Storage Requirement Compared to Dimethyl Analog

2,6-Diethylpyridin-4-ol requires cold storage at 2–8°C , whereas 2,6-dimethylpyridin-4-ol is stable at room temperature [1]. This difference in storage specification suggests that the diethyl analog is more susceptible to thermal degradation or oxidation, potentially imposing additional logistics requirements for procurement and inventory management. However, cold-chain storage may also indicate a more carefully controlled manufacturing process with tighter quality assurance, which can be advantageous for pharmaceutical intermediate applications requiring documented stability.

Storage Requirement
Cross-study comparable
Requires 2–8°C cold storage vs. room temperature for dimethyl analog.
May indicate monitored stability suited for pharmaceutical intermediate supply.
Logistics cost and cold-chain infrastructure required.
chemical stability storage requirements procurement logistics

2,6-Diethylpyridin-4-ol: Research and Industrial Applications


HCV NS5B Polymerase Inhibitor Synthesis

Procure 2,6-diethylpyridin-4-ol as the direct precursor to 4-bromo-2,6-diethylpyridine, the key intermediate for the synthesis of Filibuvir (PF-00868554) and structurally related non-nucleoside HCV polymerase inhibitors. The 76% bromination yield provides a reliable entry point for SAR optimization of the dihydropyrone series [1][2].

Higher Lipophilicity Scaffolds for Intracellular Targets

When designing small-molecule inhibitors for intracellular targets (e.g., viral polymerases, kinases), the estimated 1.0–1.5 log unit higher lipophilicity of the 2,6-diethylpyridin-4-ol scaffold compared to its 2,6-dimethyl analog translates into potentially improved passive membrane permeability . This makes it the preferred pyridin-4-ol building block for hit-to-lead campaigns targeting cytoplasmic or nuclear enzymes.

BACE1 Inhibitor Development with Aminohydantoin Scaffold

The 2,6-diethyl substitution has been specifically employed in the synthesis of di-substituted pyridinyl aminohydantoins that achieve >500× selectivity for BACE1 over BACE2 and other aspartyl proteases . Procure this compound for medicinal chemistry efforts targeting Alzheimer's disease where BACE1/BACE2 selectivity is a key design criterion.

Process Scale-Up with Multiple Purity Grades

With commercial availability spanning 95%, 97%, and 98% purity grades from multiple non-excluded suppliers and pack sizes ranging from gram to kilogram quantities, 2,6-diethylpyridin-4-ol supports seamless scale-up from discovery (milligram-to-gram) to process development (kilogram-to-25 kg) . The documented cold-chain storage requirement (2–8°C) ensures that stability monitoring is integral to the procurement chain, a feature valued in GMP intermediate supply .

Application
Selection Property
Validation Focus
HCV NS5B polymerase inhibitor synthesis
Reliable bromination intermediate
Multi-step coupling yield and Filibuvir SAR context
Intracellular target hit-to-lead campaigns
Higher lipophilicity scaffold
Membrane permeability and target engagement context
BACE1 inhibitor development
Aminohydantoin selectivity profile
BACE1/BACE2 selectivity assay context
Process scale-up development
Multi-grade, multi-supplier availability
Bulk purity consistency and cold-chain stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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